molecular formula C8H11NO B1282518 4-Amino-3-ethylphenol CAS No. 61638-00-4

4-Amino-3-ethylphenol

Cat. No.: B1282518
CAS No.: 61638-00-4
M. Wt: 137.18 g/mol
InChI Key: ZZENTDXPBYLGKF-UHFFFAOYSA-N
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Description

4-Amino-3-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and an ethyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-ethylphenol can be synthesized through several methods. One common approach involves the nitration of 3-ethylphenol followed by reduction. The nitration process introduces a nitro group at the para position relative to the hydroxyl group, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitro-3-ethylphenol. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-nitro-3-ethylphenol.

    Reduction: Formation of 4-amino-3-ethylcyclohexanol.

    Substitution: Formation of halogenated derivatives like 4-chloro-3-ethylphenol.

Scientific Research Applications

4-Amino-3-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of hair dyes and other cosmetic products due to its ability to impart color.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethylphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

    4-Amino-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    4-Amino-2-ethylphenol: The ethyl group is positioned differently on the benzene ring.

    4-Amino-3-propylphenol: Contains a propyl group instead of an ethyl group.

Uniqueness: 4-Amino-3-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-amino-3-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENTDXPBYLGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546211
Record name 4-Amino-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61638-00-4
Record name 4-Amino-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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